![molecular formula C19H16ClN5 B2691043 3-(2-氯苯基)-5-甲基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 900873-44-1](/img/structure/B2691043.png)

3-(2-氯苯基)-5-甲基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

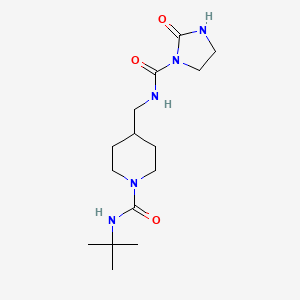

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The molecular structure of this compound features a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .科学研究应用

抗菌和抗癌应用

吡唑并[1,5-a]嘧啶类化合物,其中 3-(2-氯苯基)-5-甲基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺属于该类化合物,据报道它们在治疗传染病和癌症方面具有潜力。例如,已经合成并评价了具有各种部分(包括吡唑并嘧啶衍生物)的新型吡唑衍生物的体外抗菌和抗癌活性。这些化合物在一些研究中表现出比参考药物更高的抗癌活性,表明它们作为针对特定癌症类型的治疗剂的潜力(Hafez 等人,2016 年)。

抗病毒活性

吡唑并[1,5-a]嘧啶类似物也显示出有希望的抗病毒活性。合成了一系列 3-甲基-1,5-二苯基-1H-吡唑衍生物,并评估了它们对单纯疱疹病毒 1 型的体外抗病毒活性。其中一些化合物表现出很强的抗病毒活性,与标准抗病毒药物阿昔洛韦相当。这表明吡唑并[1,5-a]嘧啶衍生物可以作为开发新抗病毒疗法的基础(Tantawy 等人,2012 年)。

酶抑制和受体亲和力

吡唑并[1,5-a]嘧啶衍生物的结构多样性允许它们作为酶抑制剂和受体拮抗剂进行探索。例如,吡唑并[3,4-d]嘧啶类似物已被研究其对腺苷受体的亲和力,证明了这些化合物在调节由这些受体介导的生理过程中的潜力(Harden 等人,1991 年)。此外,已经合成并评估了新型 3-磺酰基吡唑并[1,5-a]嘧啶作为有效的 5-羟色胺 5-HT6 受体拮抗剂,展示了它们在神经和精神疾病中的潜力(Ivachtchenko 等人,2011 年)。

作用机制

Target of Action

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can potentially halt the proliferation of cancer cells .

Mode of Action

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine binds to the ATP-binding site of CDK2, preventing its activation. This inhibition disrupts the phosphorylation of downstream targets necessary for cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 by 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects several biochemical pathways. Key pathways include the retinoblastoma (Rb) pathway, where the phosphorylation of the Rb protein is inhibited, preventing the release of E2F transcription factors necessary for DNA synthesis. This disruption leads to a halt in cell cycle progression and can trigger apoptotic pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are critical for its bioavailability. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence the compound’s half-life and overall efficacy .

Result of Action

The molecular and cellular effects of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the proliferation of cancer cells, leading to reduced tumor growth. Additionally, the compound’s action can sensitize cancer cells to other therapeutic agents, enhancing the overall treatment efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. For instance, acidic or basic environments can affect the compound’s solubility and absorption. Temperature variations can impact its stability, and interactions with other drugs can alter its pharmacokinetic profile. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .

: Information synthesized from various sources on the mechanism of action of similar compounds.

未来方向

属性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-5-4-8-21-10-14)25-19(24-13)16(12-23-25)15-6-2-3-7-17(15)20/h2-10,12,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQCWUFBROSEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)

![1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2690963.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)

![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)

![6-FLUORO-3-(4-METHOXYBENZOYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2690971.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2690977.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2690979.png)

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)